Cas no 2228730-13-8 (3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine)

3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine is a fluorinated imidazole derivative with potential applications in medicinal chemistry and agrochemical research. The presence of both chloro and difluoro substituents enhances its reactivity and stability, making it a valuable intermediate for synthesizing biologically active compounds. The difluoromethyl group improves metabolic stability and lipophilicity, which can be advantageous in drug design. Its unique structural features, including the imidazole core and tertiary amine functionality, offer versatility in further derivatization. This compound is particularly useful for researchers exploring novel inhibitors or modulators targeting specific enzymatic pathways. Proper handling is required due to its reactive functional groups.
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine structure
2228730-13-8 structure
商品名:3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
CAS番号:2228730-13-8
MF:C8H12ClF2N3
メガワット:223.650787353516
CID:5923085
PubChem ID:165852046

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
    • 2228730-13-8
    • EN300-1956529
    • インチ: 1S/C8H12ClF2N3/c1-8(12,7(10)11)3-5-6(9)13-4-14(5)2/h4,7H,3,12H2,1-2H3
    • InChIKey: ODEACSVECNVGEY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(CC(C)(C(F)F)N)N(C)C=N1

計算された属性

  • せいみつぶんしりょう: 223.0687814g/mol
  • どういたいしつりょう: 223.0687814g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1956529-10.0g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
10g
$9704.0 2023-05-27
Enamine
EN300-1956529-0.1g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
0.1g
$1986.0 2023-09-17
Enamine
EN300-1956529-1.0g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
1g
$2257.0 2023-05-27
Enamine
EN300-1956529-0.5g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
0.5g
$2167.0 2023-09-17
Enamine
EN300-1956529-2.5g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
2.5g
$4424.0 2023-09-17
Enamine
EN300-1956529-5.0g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
5g
$6545.0 2023-05-27
Enamine
EN300-1956529-5g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
5g
$6545.0 2023-09-17
Enamine
EN300-1956529-10g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
10g
$9704.0 2023-09-17
Enamine
EN300-1956529-0.25g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
0.25g
$2077.0 2023-09-17
Enamine
EN300-1956529-0.05g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine
2228730-13-8
0.05g
$1895.0 2023-09-17

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine 関連文献

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amineに関する追加情報

Introduction to 3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine (CAS No. 2228730-13-8)

3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine, with the CAS number 2228730-13-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazole derivatives and is characterized by the presence of a chloro-substituted imidazole ring, difluoromethyl groups, and a secondary amine functional group. These structural elements contribute to its distinct chemical properties and biological activities.

The imidazole ring, a common motif in many biologically active compounds, plays a crucial role in the pharmacological profile of 3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine. Imidazole derivatives are known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties. The presence of the chloro substituent at the 4-position of the imidazole ring enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

The difluoromethyl groups in 3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine are another key feature that distinguishes this compound from other imidazole derivatives. Fluorine atoms are known for their strong electron-withdrawing effects and can significantly influence the electronic properties of a molecule. In this context, the difluoromethyl groups may enhance the stability and metabolic resistance of the compound, which is particularly important for drug development.

The secondary amine functional group in 3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine provides additional opportunities for chemical modification and optimization. Amines are versatile functional groups that can participate in various chemical reactions, such as N-substitution and N-protection. This flexibility allows researchers to fine-tune the pharmacological properties of the compound through synthetic modifications.

Recent studies have explored the potential therapeutic applications of 3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amine. One notable area of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively reduced enzyme activity in vitro and demonstrated promising neuroprotective effects in cellular models.

In another study, 3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-1,1-difluoro-2-methylpropan-2-amnine was evaluated for its antiviral properties. The results showed that it had significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action was attributed to its ability to interfere with viral replication processes, making it a potential candidate for further development as an antiviral agent.

The pharmacokinetic properties of 3-(4-Chloro-1-methyl-H-imidazol--yl)--difluoro--methylpropan--amine have also been investigated. Preclinical studies indicated that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, toxicology assessments have shown that the compound has a good safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

In conclusion, 3-(4-Chloro--methyl-H-imidazol--yl)--difluoro--methylpropan--amine (CAS No. 2228730--) is a promising compound with a unique combination of structural features that contribute to its diverse biological activities. Its potential as an inhibitor of disease-related enzymes and its antiviral properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential.

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